molecular formula C7H11N3O2 B1384118 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 6940-45-0

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384118
CAS RN: 6940-45-0
M. Wt: 169.18 g/mol
InChI Key: OJXFZYFYTJJGFU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, commonly referred to as 2-A5-6-MP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 176.17 g/mol and a melting point of 218-220°C. 2-A5-6-MP has been extensively studied in recent years, with research focusing on its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antimicrobial Agent Development

The structural motif of this compound is similar to that found in known antimicrobial agents. It could be used as a starting material for designing new antimicrobial compounds, especially against multidrug-resistant strains. The presence of multiple functional groups allows for the synthesis of Schiff bases, which have shown promise as antibacterial and antifungal agents .

Azo Compound Formation

Compounds like 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can be used in the production of azo compounds. These are important for creating water-insoluble azo dyes, which have applications in textile dyeing using ice dye technology .

properties

IUPAC Name

2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFZYFYTJJGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289288
Record name 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

CAS RN

6940-45-0
Record name 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-45-0
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Record name NSC 60130
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Record name NSC60130
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Record name 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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